Cas no 5381-24-8 (3-(Hydroxymethyl)benzoBthiophene)

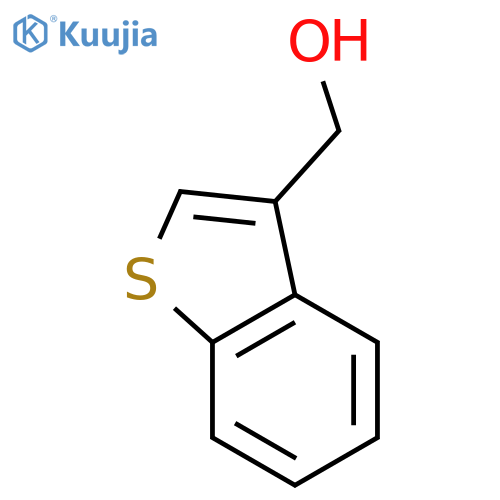

5381-24-8 structure

商品名:3-(Hydroxymethyl)benzoBthiophene

3-(Hydroxymethyl)benzoBthiophene 化学的及び物理的性質

名前と識別子

-

- Benzo[b]thiophen-3-ylmethanol

- 1-Benzothiophen-3-ylmethanol

- 3-(Hydroxymethyl)benzo[b]thiophene

- 3-Benzothiophenemethanol

- 3-hydroxymethylbenzo[b]thiophene

- A]thiophene-3-methanol

- benzo[b]thiophene-3-methanol

- 5381-24-8

- EN300-157942

- CHEBI:194612

- benzo[b]thiophen-3-yl methanol

- (1-benzothiophen-3-yl)methanol

- DTXSID10380002

- Q27455116

- CHEMBL3358210

- F83612

- AKOS009157899

- Z385370244

- benzothien-3-ylmethanol

- BDBM50037885

- 3-Hydroxymetnylbenzo[b]thiophene

- 4W1

- MFCD02682007

- STR07371

- BP-10647

- CS-0309112

- 1-Benzothien-3-ylmethanol, AldrichCPR

- J-519702

- FT-0607371

- SCHEMBL2248829

- CBZ-L-VALINEMETHYLESTER

- UYGMKSKKGSUAHB-UHFFFAOYSA-N

- 1-benzothiophene-3-ylmethanol

- 3-(Hydroxymethyl)benzoBthiophene

-

- MDL: MFCD02682007

- インチ: 1S/C9H8OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2

- InChIKey: UYGMKSKKGSUAHB-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=CS2)CO

計算された属性

- せいみつぶんしりょう: 164.03000

- どういたいしつりょう: 164.03

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 48.5A^2

じっけんとくせい

- 密度みつど: 1.294

- ゆうかいてん: 49-50 ºC

- ふってん: 72-74 ºC (0.5 mmHg)

- フラッシュポイント: 149.8 ℃

- 屈折率: 1.698

- PSA: 48.47000

- LogP: 2.39360

3-(Hydroxymethyl)benzoBthiophene セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S24/25

-

危険物標識:

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

3-(Hydroxymethyl)benzoBthiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(Hydroxymethyl)benzoBthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB144878-5 g |

1-Benzothiophen-3-ylmethanol, 95%; . |

5381-24-8 | 95% | 5 g |

€364.00 | 2023-07-20 | |

| Enamine | EN300-157942-0.5g |

(1-benzothiophen-3-yl)methanol |

5381-24-8 | 95% | 0.5g |

$72.0 | 2023-04-20 | |

| TRC | H971145-500mg |

3-(Hydroxymethyl)benzo[B]thiophene |

5381-24-8 | 500mg |

$ 160.00 | 2022-06-04 | ||

| Chemenu | CM160712-5g |

3-(Hydroxymethyl)benzo[b]thiophene |

5381-24-8 | 95% | 5g |

$*** | 2023-03-31 | |

| Matrix Scientific | 127280-1g |

3-(Hydroxymethyl)benzo[b]thiophene, >95% |

5381-24-8 | >95% | 1g |

$225.00 | 2021-06-26 | |

| Alichem | A169005638-5g |

Benzo[b]thiophen-3-ylmethanol |

5381-24-8 | 95% | 5g |

$400.00 | 2023-09-01 | |

| Enamine | EN300-157942-10.0g |

(1-benzothiophen-3-yl)methanol |

5381-24-8 | 95% | 10g |

$349.0 | 2023-04-20 | |

| abcr | AB144878-10g |

1-Benzothiophen-3-ylmethanol, 95%; . |

5381-24-8 | 95% | 10g |

€568.00 | 2025-02-18 | |

| Enamine | EN300-157942-2500mg |

(1-benzothiophen-3-yl)methanol |

5381-24-8 | 95.0% | 2500mg |

$135.0 | 2023-09-24 | |

| 1PlusChem | 1P00D8OP-250mg |

3-Hydroxymetnylbenzo[b]thiophene |

5381-24-8 | 96% | 250mg |

$41.00 | 2025-02-26 |

5381-24-8 (3-(Hydroxymethyl)benzoBthiophene) 関連製品

- 51830-53-6((1-benzothiophen-7-yl)methanol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5381-24-8)3-(Hydroxymethyl)benzoBthiophene

清らかである:99%/99%

はかる:5g/10g

価格 ($):293.0/467.0

atkchemica

(CAS:5381-24-8)3-(Hydroxymethyl)benzoBthiophene

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ